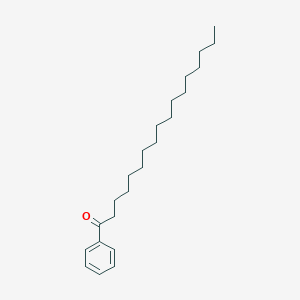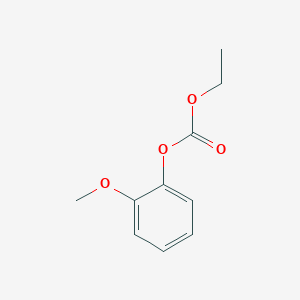
Carbonic acid, ethyl 2-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, ethyl 2-methoxyphenyl ester, also known as ethyl vanillin carbonate, is a synthetic organic compound used in various industries. It is a white to yellow crystalline powder with a sweet, vanilla-like odor and taste. This compound is commonly used as a flavoring agent in food, beverages, and pharmaceuticals. In recent years, carbonic acid, ethyl 2-methoxyphenyl ester has gained attention for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress.
Biochemische Und Physiologische Effekte
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may be beneficial for the treatment of various diseases. Additionally, this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research. One potential direction is its use in the development of novel cancer treatments. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential uses of carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester in scientific research.
Synthesemethoden
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester can be synthesized through several methods, including the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with phosgene or the reaction of Carbonic acid, ethyl 2-methoxyphenyl ester vanillin with chloroformate. The synthesis of this compound is relatively simple and can be achieved in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, Carbonic acid, ethyl 2-methoxyphenyl ester 2-methoxyphenyl ester has been studied for its potential use in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
1847-84-3 |
|---|---|
Produktname |
Carbonic acid, ethyl 2-methoxyphenyl ester |
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
ethyl (2-methoxyphenyl) carbonate |
InChI |
InChI=1S/C10H12O4/c1-3-13-10(11)14-9-7-5-4-6-8(9)12-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
OFDKFNZHXJWFNS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1OC |
Kanonische SMILES |
CCOC(=O)OC1=CC=CC=C1OC |
Andere CAS-Nummern |
1847-84-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



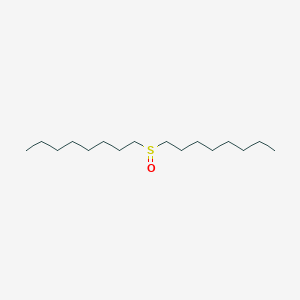
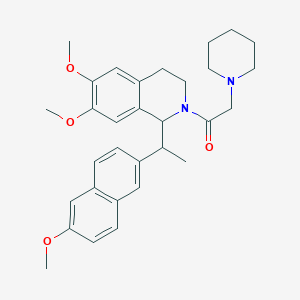
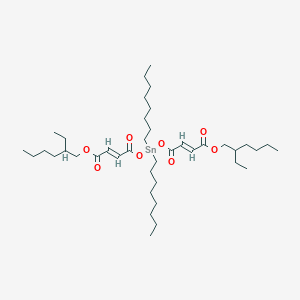
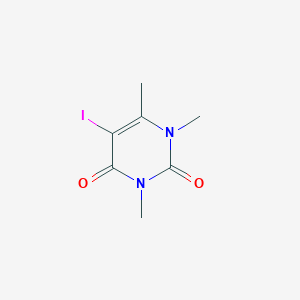
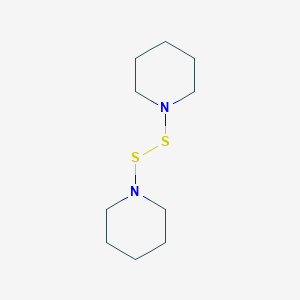
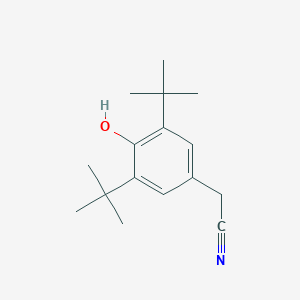
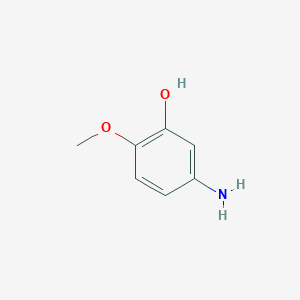
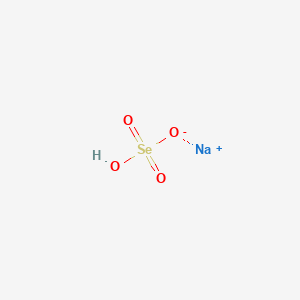
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
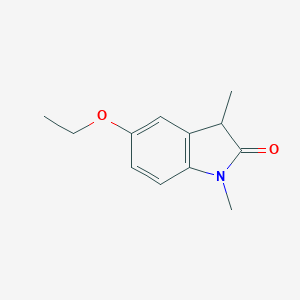
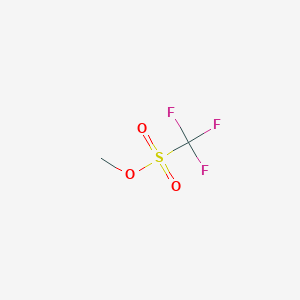
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
